molecular formula C20H31NO B1666485 4-(4-Butylpiperidin-1-yl)-1-(2-methylphenyl)butan-1-one CAS No. 244291-63-2

4-(4-Butylpiperidin-1-yl)-1-(2-methylphenyl)butan-1-one

Cat. No. B1666485
M. Wt: 301.5 g/mol
InChI Key: ANTKBACNWQHQJE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

AC-42 is an M1 muscarinic receptor allosteric agonist.

Scientific Research Applications

Crystallographic Structure Studies

Research into compounds structurally similar to 4-(4-Butylpiperidin-1-yl)-1-(2-methylphenyl)butan-1-one has focused on understanding their crystallographic structures. For example, the crystallographic structure of 4-hydroxy-3-methylene-4-(p-nitrophenyl)butan-2-one was studied using x-ray analysis, highlighting the importance of such studies in understanding molecular conformations and arrangements (Shi & Jiang, 1999).

Structure-Activity Relationship (SAR) Studies

SAR studies, such as those on the homopiperazine analog of haloperidol, provide insights into the effects of structural modifications on binding affinity at dopamine and serotonin receptor subtypes. This research is crucial for the development of new pharmaceutical agents (Peprah et al., 2012).

Molecular Association and Solubility Enhancement

The molecular association between similar compounds and other agents can result in improved solubility, which is vital for pharmaceutical applications. An example is the study of the association between 4-(thiophen-2-yl)-1-(4-(4-(trifluoromethyl)phenyl)piperazin-1-yl)butan-1-one (RTC1) and 2-hydroxypropyl-β-cyclodextrin (HPBCD) (Devine et al., 2020).

Synthesis of Sigma Ligands

Research on the synthesis of sigma ligands, including 4-(1H-indol-3-yl)-1-butyl-substituted 4-phenylpiperidines, contributes significantly to understanding receptor interactions and potential therapeutic uses (Perregaard et al., 1995).

Corrosion Inhibition Studies

Some derivatives of 4-(4-Butylpiperidin-1-yl)-1-(2-methylphenyl)butan-1-one have been studied as corrosion inhibitors, demonstrating the compound's potential in industrial applications (Olasunkanmi et al., 2016).

Intramolecular Cyclization Research

Research into intramolecular cyclization processes, using compounds like 4-((4-methylphenyl)sulfonyl)-1- (triphenylphosphoranylidene)butan-2-one, aids in the synthesis of diverse heterocyclic compounds, which are crucial in various chemical and pharmaceutical processes (Benetti et al., 2002).

Hydrolysis Studies

Understanding the hydrolysis of similar compounds, such as 4-chloro-1-(4′-hydroxyphenyl)butan-1-one, is essential for comprehending their reactivity and stability, which has implications in both pharmaceutical and industrial chemistry (Kalyanam & Likhate, 1987).

properties

CAS RN

244291-63-2

Product Name

4-(4-Butylpiperidin-1-yl)-1-(2-methylphenyl)butan-1-one

Molecular Formula

C20H31NO

Molecular Weight

301.5 g/mol

IUPAC Name

4-(4-butylpiperidin-1-yl)-1-(2-methylphenyl)butan-1-one

InChI

InChI=1S/C20H31NO/c1-3-4-9-18-12-15-21(16-13-18)14-7-11-20(22)19-10-6-5-8-17(19)2/h5-6,8,10,18H,3-4,7,9,11-16H2,1-2H3

InChI Key

ANTKBACNWQHQJE-UHFFFAOYSA-N

SMILES

CCCCC1CCN(CC1)CCCC(=O)C2=CC=CC=C2C

Canonical SMILES

CCCCC1CCN(CC1)CCCC(=O)C2=CC=CC=C2C

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

4-n-butyl-1-(4-(2-methylphenyl)-4-oxo-1-butyl)-piperidine hydrogen chloride
AC-42
AC42

Origin of Product

United States

Synthesis routes and methods

Procedure details

In a 25 mL oven-dried flask was charged Mg turnings (125 mg, 5.2 mmol) which were activated by the use of a heat-gun. Under inert atmosphere was added a suspension of 2-iodoanisole (1.13 g, 5.2 mmol) in Et2O (4 mL) and the reaction mixture was allowed to stand at rt for 1 hour. Compound 4 (720 mg, 3.4 mmol) dissolved in Et2O (4 mL) was added and the mixture was refluxed over-night. THF (15 mL) and sulfuric acid (4 mL, 2 M) was added and the reaction mixture was stirred for 4 h, followed by addition of NaOH (6 mL, 2 M). The reaction mixture was extracted with ethyl acetate (3×50 mL), and the combined organic phases were evaporated to dryness to produce 1.2 g of crude 5. The crude product was subjected to CC [eluent: CH2Cl2:CH3OH (99:1)] to give pure 5 (0.42 g, 26%). 1H NMR (CDCl3) δ0.83 (t, 3H), 1.20-1.42 (m, 9H), 1.65-1.73 (d, 2H), 1.96-2.20 (m, 4H), 2.53 (t, 2H), 3.02-3.17 (m, 4H), 3.89 (s, 3H), 6.95-7.01 (m, 2H), 7.44 (t, 1H), 7.65 (d, 1H).
[Compound]
Name
Mg
Quantity
125 mg
Type
reactant
Reaction Step One
Quantity
4 mL
Type
reactant
Reaction Step Two
Name
Quantity
15 mL
Type
solvent
Reaction Step Two
Quantity
1.13 g
Type
reactant
Reaction Step Three
Name
Quantity
4 mL
Type
reactant
Reaction Step Three
Quantity
720 mg
Type
reactant
Reaction Step Four
Name
Quantity
4 mL
Type
reactant
Reaction Step Four
Name
Quantity
6 mL
Type
reactant
Reaction Step Five
[Compound]
Name
crude product
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Name
CH2Cl2 CH3OH
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Seven
Name
Yield
26%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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